Anti-inflammatory and Analgesic Activity: 4-Fluorophenyl Derivative Class Benchmarking
In a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, the 4-fluorophenyl derivative exhibited remarkable analgesic, antiinflammatory, and antipyretic activities in mice and rats, as well as platelet antiaggregating activity in vitro comparable to that of acetylsalicylic acid [1]. While the target compound bears a 3-nitrobenzamide at C3 rather than a ketone, the shared 4-fluorophenyl substitution at N2 and thieno[3,4-c]pyrazole core support class-level inference of anti-inflammatory potential. No direct head-to-head data between the target compound and the Menozzi 4-fluorophenyl derivative are available.
| Evidence Dimension | In vivo anti-inflammatory and analgesic activity (class benchmark) |
|---|---|
| Target Compound Data | Not directly tested in this study; class inference applies |
| Comparator Or Baseline | 4-fluorophenyl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one (Menozzi derivative); platelet antiaggregating activity comparable to acetylsalicylic acid in vitro |
| Quantified Difference | Cannot be quantified for target compound; the 4-fluorophenyl derivative within the class showed activity comparable to acetylsalicylic acid |
| Conditions | Mice and rats (analgesic, antiinflammatory, antipyretic); in vitro platelet antiaggregation assay |
Why This Matters
Procurement of the 4-fluorophenyl-substituted thieno[3,4-c]pyrazole scaffold is supported by class-level pharmacological precedent, whereas non-fluorinated or alternative aryl analogs lack equivalent documented activity.
- [1] Menozzi G, Mosti L, Schenone P, et al. 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Farmaco. 1992;47(12):1495-511. PMID: 1294166. View Source
